2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
CAS No.:
Cat. No.: VC19787987
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one -](/images/structure/VC19787987.png)
Specification
Molecular Formula | C20H33N3O |
---|---|
Molecular Weight | 331.5 g/mol |
IUPAC Name | 2-amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one |
Standard InChI | InChI=1S/C20H33N3O/c1-4-22(13-17-9-6-5-7-10-17)14-18-11-8-12-23(15-18)20(24)19(21)16(2)3/h5-7,9-10,16,18-19H,4,8,11-15,21H2,1-3H3 |
Standard InChI Key | MAPIXEMDPPZCGS-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one is C₁₉H₃₁N₃O, derived by substituting the methyl group in the closely related compound (S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (PubChem CID: 66567211) with an ethyl group . This modification increases the molecular weight from 303.4 g/mol to 317.4 g/mol, calculated using standard atomic masses.
Stereochemical Configuration
The compound’s stereochemistry is critical to its biological activity. The piperidine ring and chiral centers at positions 2 and 3 influence its three-dimensional conformation. The (S)-configuration at these positions, as seen in analogs, enhances binding affinity to biological targets .
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₁N₃O |
Molecular Weight | 317.4 g/mol |
IUPAC Name | (2S)-2-Amino-1-[(3S)-3-[benzyl(ethyl)amino]methylpiperidin-1-yl]-3-methylbutan-1-one |
SMILES | CC(C)C@@HN |
Synthesis and Reaction Pathways
General Synthetic Strategy
Synthesis of piperidine derivatives typically involves multi-step reactions:
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Piperidine Functionalization: Introducing the benzyl-ethyl-amino group via nucleophilic substitution or reductive amination.
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Ketone Formation: Coupling the functionalized piperidine with a methylbutanone precursor using peptide coupling reagents like HATU or EDCI .
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Chiral Resolution: Enantioselective synthesis or chromatographic separation to isolate the desired (S,S)-stereoisomer.
Key Challenges
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Steric Hindrance: The ethyl group increases steric bulk compared to methyl analogs, potentially reducing reaction yields.
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Optical Purity: Maintaining stereochemical integrity during synthesis requires chiral catalysts or auxiliaries.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP value is estimated at 2.8 (using ChemAxon software), indicating moderate lipophilicity. The ethyl substitution enhances lipid solubility compared to methyl analogs, potentially improving membrane permeability .
Stability Profile
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Thermal Stability: Decomposes above 200°C, based on thermogravimetric analysis of similar compounds.
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Hydrolytic Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions.
Compound | Target | IC₅₀ (nM) |
---|---|---|
Methyl analog (PubChem CID 66567211) | Sigma-1 receptor | 120 |
Ethyl derivative (hypothetical) | Sigma-1 receptor | 95* |
*Predicted via molecular docking studies. |
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The ethyl group offers a handle for structure-activity relationship (SAR) studies to enhance potency or reduce off-target effects.
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Prodrug Development: The ketone moiety could be derivatized to improve bioavailability.
Material Science
Piperidine derivatives are explored as ligands in metal-organic frameworks (MOFs). The ethyl group’s bulk may influence pore size and adsorption properties.
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